molecular formula C12H13Cl2O2P B14206161 4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one CAS No. 917892-64-9

4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one

Katalognummer: B14206161
CAS-Nummer: 917892-64-9
Molekulargewicht: 291.11 g/mol
InChI-Schlüssel: IBLWGHNJQYBBHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one is a chemical compound known for its unique structure and properties This compound belongs to the class of benzoxaphosphinins, which are characterized by a phosphorus atom integrated into a benzene ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dichlorophenol with butylphosphonic dichloride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding phosphine oxides.

    Reduction: Formation of phosphine derivatives.

    Substitution: Formation of substituted benzoxaphosphinins.

Wissenschaftliche Forschungsanwendungen

4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The presence of the phosphorus atom allows for unique interactions with biological molecules, contributing to its potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-one: Lacks the butyl group, leading to different reactivity and applications.

    4-Butyl-2,6-dichloro-2H-1,2lambda~5~-benzoxaphosphinin-2-thione: Contains a sulfur atom instead of oxygen, altering its chemical properties.

Eigenschaften

CAS-Nummer

917892-64-9

Molekularformel

C12H13Cl2O2P

Molekulargewicht

291.11 g/mol

IUPAC-Name

4-butyl-2,6-dichloro-1,2λ5-benzoxaphosphinine 2-oxide

InChI

InChI=1S/C12H13Cl2O2P/c1-2-3-4-9-8-17(14,15)16-12-6-5-10(13)7-11(9)12/h5-8H,2-4H2,1H3

InChI-Schlüssel

IBLWGHNJQYBBHT-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=CP(=O)(OC2=C1C=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.